2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Description
2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol (CAS: 1354002-58-6) is a chiral tertiary amine characterized by a pyrrolidine core substituted with a benzyl-isopropyl-amino-methyl group and an ethanol moiety. Its molecular weight is 276.42 g/mol, and it adopts an S-configuration at the stereogenic center .
Properties
IUPAC Name |
2-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-15(2)19(13-16-7-4-3-5-8-16)14-17-9-6-10-18(17)11-12-20/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKYNHGNVDGRTA-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl-Isopropyl-Amino Group: This step often involves the use of benzyl chloride and isopropylamine in the presence of a base such as sodium hydroxide.
Attachment of the Ethanol Group: This can be done through a nucleophilic substitution reaction where an appropriate ethanol derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethanol moieties, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader family of benzyl-substituted pyrrolidine and piperidine derivatives. Key structural differences among analogues include:
- Heterocyclic Ring: Substitution of pyrrolidine (5-membered ring) with piperidine (6-membered ring) alters conformational flexibility and steric interactions. For example, 2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol () features a larger piperidine ring, which may enhance hydrophobic interactions in biological systems .
Functional Group Modifications
- Ethanol vs. Acetic Acid: Replacing the terminal ethanol group with a carboxylic acid (e.g., [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid, CAS: 1353963-06-0) increases polarity and acidity (pKa ~2-3 for carboxylic acid vs.
- Amine Substitution : Derivatives such as N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide introduce electrophilic chloroacetamide groups, enabling nucleophilic substitution reactions absent in the target compound .
Stereochemical Considerations
The S-configuration of the target compound distinguishes it from racemic or R-configured analogues. Enantiomeric purity is critical in drug design, as seen in chiral organoaluminum catalysts (), where stereochemistry dictates catalytic efficiency .
Data Table: Comparative Analysis
Biological Activity
2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, also known by its CAS number 1354008-00-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is C17H27N3O. The compound features a pyrrolidine ring substituted with a benzyl-isopropyl amino group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O |
| Molecular Weight | 289.42 g/mol |
| CAS Number | 1354008-00-6 |
Pharmacological Activity
Research indicates that 2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol exhibits various pharmacological activities, particularly in the context of neurological disorders.
Anticonvulsant Activity
One of the primary areas of research involves the compound's anticonvulsant properties. Studies have shown that similar compounds with a pyrrolidine structure demonstrate efficacy in seizure models. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, exhibited potent protection against seizures in various animal models, including maximal electroshock and pentylenetetrazole tests .
Mechanism of Action:
The proposed mechanism involves modulation of GABAergic and glutamatergic neurotransmission, which are critical pathways in seizure activity. The structural similarity suggests that 2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol may engage similar pathways.
Neuroprotective Effects
In addition to anticonvulsant properties, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This could be particularly relevant in conditions such as epilepsy and neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of related compounds in vivo and in vitro:
- Zebrafish Model : In a zebrafish model, related compounds were shown to reduce the frequency of epileptiform-like events significantly, indicating potential therapeutic benefits in epilepsy treatment .
- ADME-Tox Studies : Preliminary studies on pharmacokinetics revealed good permeability and metabolic stability for similar compounds, suggesting that 2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol may have favorable absorption and distribution characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
